

# Spectroscopic Data of Chloroiodomethane: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **chloroiodomethane** (CH<sub>2</sub>CII). The information presented is intended to support research and development activities where this compound is utilized. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for elucidating the structure of molecules. For **chloroiodomethane**, both <sup>1</sup>H and <sup>13</sup>C NMR provide characteristic signals that confirm its molecular structure.

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **chloroiodomethane** shows a single peak, corresponding to the two equivalent protons.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Chloroiodomethane** 

Chemical Shift (δ)	Multiplicity	Solvent
4.971 ppm	Singlet	CDCl₃



### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum of **chloroiodomethane** displays a single resonance for the carbon atom. While a specific experimental value from a single source can vary slightly based on conditions, data is available in spectral databases such as PubChem and SpectraBase. The chemical shift is found in the typical region for halomethanes.

Table 2: 13C NMR Spectroscopic Data for Chloroiodomethane

Chemical Shift ( $\delta$ )	Solvent	Data Source Reference
~ -25 to -35 ppm (estimated)	CDCl₃	INVALID-LINK,INVALID- LINK

Note: The chemical shift of the carbon in halomethanes is significantly influenced by the electronegativity and size of the halogen atoms. The presence of one chlorine and one iodine atom shifts the resonance upfield compared to dichloromethane and downfield compared to diiodomethane.

## Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of **chloroiodomethane** exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. The gas-phase IR spectrum is well-documented in the NIST Chemistry WebBook.

Table 3: Infrared (IR) Spectroscopic Data and Vibrational Mode Assignments for **Chloroiodomethane** 



Wavenumber (cm <sup>-1</sup> )	Vibrational Mode Assignment
~3050	C-H symmetric stretch
~1410	CH <sub>2</sub> scissoring
~1220	CH₂ wagging
~800	CH₂ rocking
~690	C-CI stretch
~530	C-I stretch
114	CI-C-I bending [1]

Note: The exact peak positions can vary depending on the phase (gas, liquid, or solid) and the spectroscopic technique (e.g., transmission, ATR).

## **Experimental Protocols**

The following sections detail generalized protocols for acquiring NMR and IR spectra of **chloroiodomethane**. These protocols are based on standard laboratory practices and can be adapted to specific instrumentation.

## **NMR Spectroscopy Protocol**

Objective: To acquire high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **chloroiodomethane**.

### Materials:

- Chloroiodomethane (CH2CII)
- Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes
- Vortex mixer



### Instrumentation:

400 MHz (or higher) NMR spectrometer

#### Procedure:

- Sample Preparation:
  - In a clean, dry vial, dissolve approximately 10-20 mg of chloroiodomethane in 0.6-0.7 mL of CDCl₃ containing TMS.
  - For <sup>13</sup>C NMR, a more concentrated solution (50-100 mg/mL) may be required to obtain a good signal-to-noise ratio in a reasonable time.
  - Thoroughly mix the solution using a vortex mixer to ensure homogeneity.
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.
  - Lock the spectrometer on the deuterium signal of the CDCl3.
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
  - Tune and match the probe for both the <sup>1</sup>H and <sup>13</sup>C frequencies.
- ¹H NMR Acquisition:
  - Acquire a single-scan <sup>1</sup>H spectrum to check the concentration and shimming.
  - Set the appropriate spectral width, acquisition time (typically 2-4 seconds), and relaxation delay (typically 1-5 seconds).
  - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.



- Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
- Perform a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Switch the spectrometer to the <sup>13</sup>C nucleus frequency.
  - Use a proton-decoupled pulse sequence (e.g., zgpg30).
  - Set a wider spectral width (e.g., 0-220 ppm).
  - Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of <sup>13</sup>C and the relatively long relaxation times of quaternary carbons (though not present in this molecule).
  - Process the FID similarly to the <sup>1</sup>H spectrum.
  - Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

## Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Objective: To obtain a high-quality infrared spectrum of liquid **chloroiodomethane**.

### Materials:

- Chloroiodomethane (CH2CII)
- Spectroscopy-grade solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Instrumentation:



- FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
- Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal.

### Procedure:

- Instrument Preparation:
  - Ensure the spectrometer is powered on and has had adequate time to warm up and stabilize.
  - Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
- Background Spectrum Acquisition:
  - Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
  - Acquire a background spectrum (typically 16-32 scans) with the clean, empty ATR crystal.
    This will be used to ratio against the sample spectrum.
- Sample Spectrum Acquisition:
  - Place a small drop of liquid chloroiodomethane onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
  - Acquire the sample spectrum using the same number of scans and resolution as the background spectrum. A typical resolution is 4 cm<sup>-1</sup>.
  - The spectrometer software will automatically ratio the sample interferogram to the background interferogram to generate the absorbance or transmittance spectrum.
- · Data Processing and Analysis:
  - Perform a baseline correction if necessary.



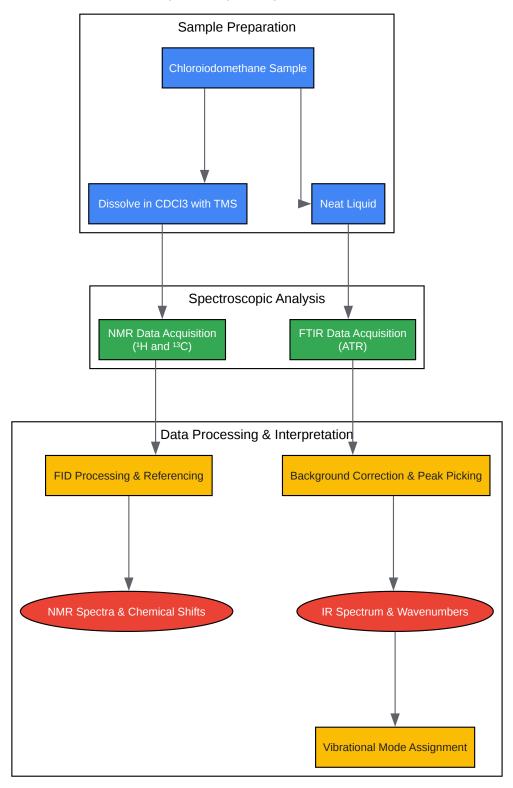
- Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.
- Compare the peak positions to known literature values and vibrational mode assignments.
- · Cleaning:
  - After analysis, carefully clean the chloroiodomethane from the ATR crystal using a lintfree wipe and an appropriate solvent.

## **Logical Relationships in Spectroscopic Analysis**

The following diagram illustrates the workflow for the spectroscopic analysis of **chloroiodomethane**, from sample preparation to data interpretation.



### Workflow for Spectroscopic Analysis of Chloroiodomethane



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### References

- 1. pubs.acs.org [pubs.acs.org]
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